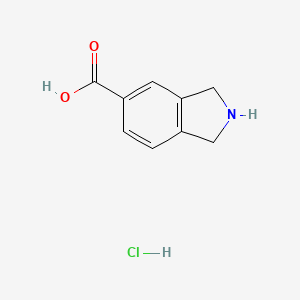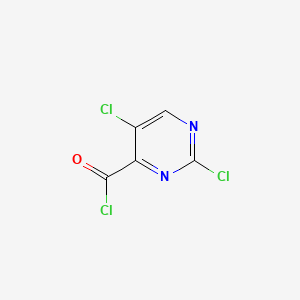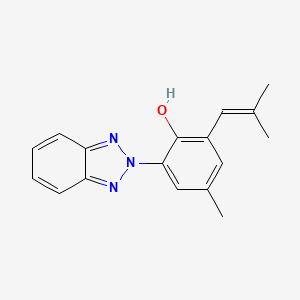
Ecamsule ditriethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ecamsule ditriethanolamine, also known as Ecamsule Triethanolamine , is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . It was first approved in 2020 .
Synthesis Analysis
A method for synthesizing dried ecamsule powder has been disclosed . The process involves forming an ethanol solution in which Ecamsule is dissolved, injecting liquid carbon dioxide into a chamber to form a fluid flow of supercritical carbon dioxide, and spraying the ethanol solution into the chamber . This method is efficient in energy consumption, inexpensive, fast, and can minimize the destruction of organic molecules .
Molecular Structure Analysis
The molecular formula of Ecamsule is C28H34O8S2 . The molecular weight is 562.69 . The structure of Ecamsule is complex, with multiple carbon, hydrogen, oxygen, and sulfur atoms arranged in a specific configuration .
Chemical Reactions Analysis
When exposed to UV, Ecamsule undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .
Physical and Chemical Properties Analysis
The molar mass of Ecamsule is 562.69 . It is stored at room temperature . The molecular formula of this compound is C28H34O8S2.2C6H15NO3 and its molecular weight is 861.071 .
Aplicaciones Científicas De Investigación
Agente de protección solar
Ecamsule es un agente de protección solar que se encuentra en los protectores solares y que absorbe los rayos UV . Es un compuesto orgánico que se agrega a muchos protectores solares para filtrar los rayos UVA .
Fotoestabilidad
Ecamsule es un derivado de bencilidenocámforo, muchos de los cuales son conocidos por su excelente fotoestabilidad . No se degrada significativamente cuando se expone a la luz .
Protección UVA
Ecamsule protege contra las longitudes de onda UV en el rango de 290 a 400 nanómetros, con protección máxima a 345 nm .
Prevención del cáncer de piel
En estudios realizados en ratones, Ecamsule reduce la formación de dímeros de pirimidina inducidos por UV y retrasa la aparición del cáncer de piel .
Aplicación tópica
Ecamsule es una preparación tópica, no debe absorberse . Las investigaciones realizadas por L’Oreal en sujetos humanos revelaron que la dosis absorbida sistémicamente de Ecamsule es inferior al 0,1% .
Seguridad
En condiciones de exposición realistas, la exposición sistémica humana a este filtro UVA es insignificante y no representa ningún riesgo para la salud humana .
Mecanismo De Acción
Ecamsule protects against UV wavelengths in the 290–400 nanometer range, with peak protection at 345 nm . It is photostable and does not degrade significantly when exposed to light . In studies done in mice, it reduces the formation of UV-induced pyrimidine dimers and delays the onset of skin cancer .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ecamsule Ditriethanolamine functions as a photostable, broad-spectrum sun protection agent . It absorbs specific ultraviolet rays, preventing them from reaching the skin and protecting against damage like sunburn and premature aging . Its capacity to both capture and filter ultraviolet A rays guarantees comprehensive protection against the deleterious impacts of sun exposure .
Cellular Effects
This compound exerts its effects primarily on skin cells. By absorbing specific ultraviolet rays, it prevents these rays from reaching the skin, thereby protecting skin cells from UV-induced damage . This includes protection against sunburn and premature aging .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a photostable, broad-spectrum sun protection agent . When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .
Metabolic Pathways
Given its role as a UV filter, it is likely that its primary function is to absorb UV radiation and release it as thermal energy .
Transport and Distribution
As a topical preparation, it is primarily applied to the skin where it functions to absorb UV radiation .
Subcellular Localization
Given its role as a UV filter, it is likely that it is primarily localized to the skin surface where it can effectively absorb UV radiation .
Propiedades
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJQBCYKLERPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64N2O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-53-7 |
Source


|
| Record name | Ecamsule ditriethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)




